

A Technical Guide to the Physicochemical Characterization of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802

[Get Quote](#)

Introduction

3-Methoxyoxan-4-amine, a substituted oxane derivative, represents a class of heterocyclic compounds of increasing interest in medicinal chemistry and materials science. The oxane scaffold, a saturated six-membered ring containing an oxygen atom, is a prevalent motif in numerous natural products and synthetic molecules, offering a unique combination of polarity and three-dimensional structure. Understanding the fundamental physical characteristics of novel derivatives like **3-Methoxyoxan-4-amine** is a critical prerequisite for its application in drug development and chemical synthesis. This guide provides an in-depth overview of the determination of two key physical properties: melting point and boiling point, grounded in established experimental methodologies.

Physicochemical Properties of 3-Methoxyoxan-4-amine

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. For **3-Methoxyoxan-4-amine**, the presence of both a methoxy and an amine group on the oxane ring introduces polarity and the capacity for hydrogen bonding, which are expected to significantly influence its melting and boiling points.

A review of available data for a stereoisomer of the target compound, (3R,4S)-**3-methoxyoxan-4-amine**, provides a boiling point, while the melting point has not been

empirically reported. This necessitates a detailed examination of the methodologies required for the precise determination of these parameters.

Physical Property	Reported Value	Method of Determination
Boiling Point	188.5 ± 40.0 °C at 760 mmHg	Not Specified
Melting Point	Not Available	To be Determined

Table 1: Summary of available physical property data for **(3R,4S)-3-methoxyoxan-4-amine**.

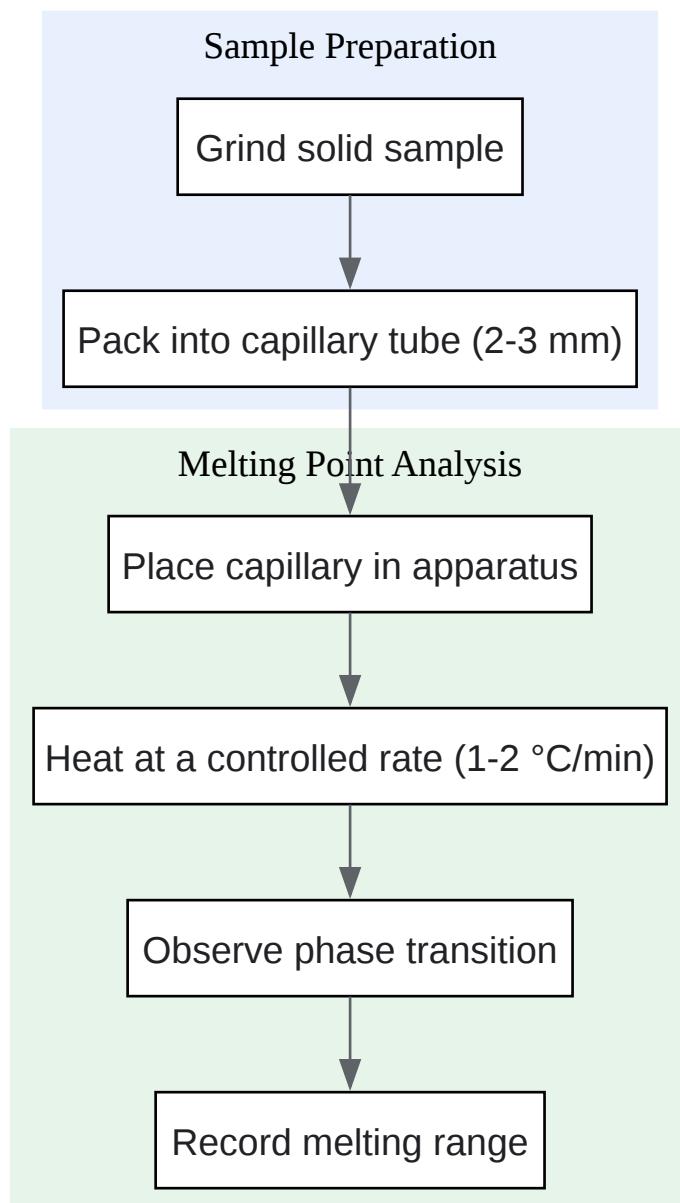
Experimental Determination of Physical Characteristics

The following sections detail the authoritative protocols for the experimental determination of the melting and boiling points of **3-Methoxyoxan-4-amine**. The choice of method is guided by the sample's physical state at ambient temperature and the required precision.

Melting Point Determination

Given that the melting point of **3-Methoxyoxan-4-amine** is not documented, an experimental determination is necessary. The compound's structure suggests it is likely to be a solid at room temperature, making melting point analysis a key characterization step. Two primary methods are recommended: the traditional capillary method for its simplicity and the more advanced Differential Scanning Calorimetry (DSC) for its high precision and thermodynamic insights.

This method relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.


Protocol:

- Sample Preparation: A small, dry sample of **3-Methoxyoxan-4-amine** is finely ground and packed into a capillary tube to a height of 2-3 mm.[1][2][3]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

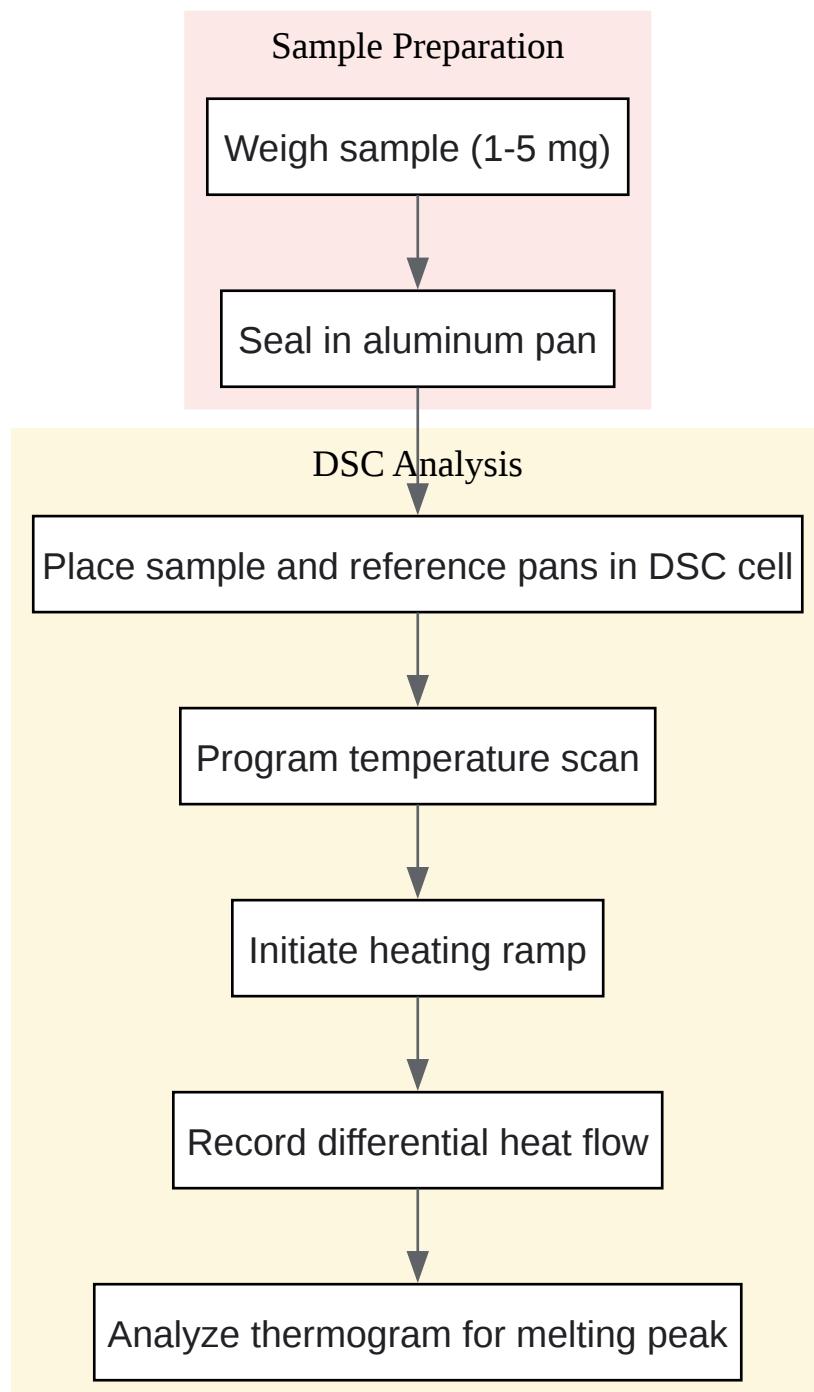
- Rapid Determination (Optional): A preliminary rapid heating is performed to estimate the approximate melting range.[2][4]
- Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[2][3]
- Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. This range is reported as the melting point.[2][3]

Causality in Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range. A broad melting range can indicate the presence of impurities.

Diagram of Capillary Melting Point Determination Workflow:

[Click to download full resolution via product page](#)

Capillary Melting Point Workflow


DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point, referred to as the melting temperature (T_m).

Protocol:

- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of **3-Methoxyoxan-4-amine** is hermetically sealed in an aluminum pan. A reference pan is left empty.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 2-10 °C/min).
- Thermal Scan: The temperature of the cell is increased linearly over time. The instrument records the differential heat flow between the sample and the reference.
- Data Analysis: The melting of the sample is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality in Experimental Choices: The use of a reference pan allows for the precise measurement of the heat capacity change of the sample during its phase transition, leading to a more accurate determination of the melting temperature compared to visual methods. DSC can also reveal other thermal events, such as polymorphism or decomposition.

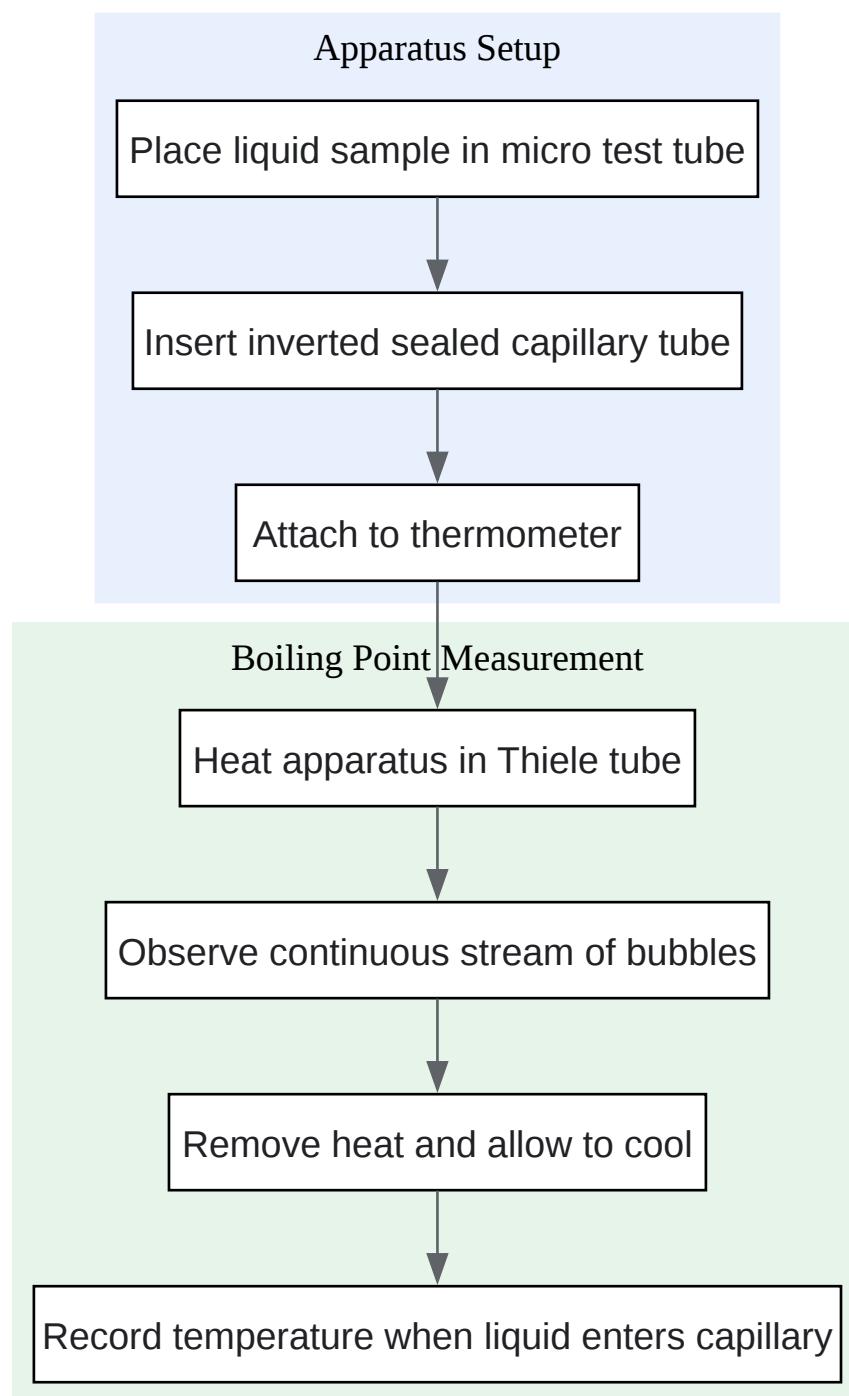
Diagram of DSC Experimental Workflow:

[Click to download full resolution via product page](#)

DSC Melting Point Analysis Workflow

Boiling Point Determination

The reported boiling point of 188.5 ± 40.0 °C suggests that **3-Methoxyoxan-4-amine** is a liquid at temperatures significantly above ambient conditions. For precise determination, especially when only small quantities of the substance are available, a micro boiling point method is highly suitable.


This technique is advantageous as it requires only a small amount of the liquid sample.

Protocol:

- Apparatus Assembly: A small amount of liquid **3-Methoxyoxan-4-amine** is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.^[5]
- Observation of Bubbling: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.^[5]
- Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[6]

Causality in Experimental Choices: The principle of this method is based on the equilibrium between the vapor pressure of the liquid and the external pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external pressure. As the liquid cools, the point at which it enters the capillary tube signifies the temperature at which the external pressure just exceeds the vapor pressure, which is the boiling point.

Diagram of Micro Boiling Point Determination Workflow:

[Click to download full resolution via product page](#)

Micro Boiling Point Determination

Conclusion

The precise determination of physical characteristics such as melting and boiling points is a cornerstone of chemical and pharmaceutical research. For **3-Methoxyoxan-4-amine**, while a boiling point for one of its stereoisomers has been reported, the melting point remains to be experimentally determined. The protocols outlined in this guide, from the straightforward capillary melting point method to the more sophisticated Differential Scanning Calorimetry and the efficient micro boiling point determination, provide a robust framework for the comprehensive physicochemical characterization of this and other novel compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chymist.com [chymist.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of 3-Methoxyoxan-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2635802#3-methoxyoxan-4-amine-physical-characteristics-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com